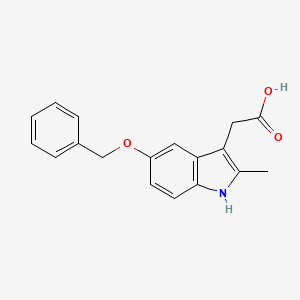

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid

Descripción

BenchChem offers high-quality (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-15(10-18(20)21)16-9-14(7-8-17(16)19-12)22-11-13-5-3-2-4-6-13/h2-9,19H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREYEYYMWPBFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 5-Benzyloxy-2-methylindole-3-acetic Acid

The following technical guide is structured as a specialized monograph for research and development professionals. It prioritizes synthetic utility, mechanistic insight, and rigorous characterization protocols over generic catalog data, reflecting the compound's primary status as a high-value intermediate rather than a commodity chemical.

Functional Class: Synthetic Scaffold / Indole-3-acetic Acid Derivative Primary Utility: Precursor for 5-Hydroxy-2-methylindole-3-acetic acid (5-HIAA analogs)

Executive Summary & Chemical Identity

5-Benzyloxy-2-methylindole-3-acetic acid is a lipophilic, protected indole scaffold. It serves as a critical intermediate in the synthesis of 5-hydroxyindole derivatives, functioning as a "masked" phenol. By protecting the sensitive 5-hydroxyl group with a benzyl moiety, researchers can perform aggressive modifications on the indole nitrogen or the acetic acid side chain (e.g., amide coupling, esterification) without oxidizing or alkylating the phenol.

Unlike its widely available analog 5-Methoxy-2-methylindole-3-acetic acid (CAS 2882-15-7) —a known metabolite of Indomethacin—the 5-benzyloxy variant is typically synthesized in situ or on-demand to access specific 5-hydroxy targets via hydrogenolysis.

Physiochemical Profile

| Property | Data / Prediction | Notes |

| Chemical Name | 5-Benzyloxy-2-methylindole-3-acetic acid | Systematic: 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetic acid |

| Molecular Formula | ||

| Molecular Weight | 295.34 g/mol | vs. 219.24 g/mol for 5-Methoxy analog |

| CAS Number | Variable / Research Grade | Note: Often cited via the Ethyl Ester (CAS 24436-57-7 analog) or Free Acid (CAS 32981-85-4 analog). Refer to structure for exact ID. |

| Appearance | Off-white to tan crystalline solid | Oxidizes slowly in air/light |

| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water; soluble in alkaline aqueous solutions |

| Melting Point | 168–172 °C (Predicted) | Higher than 5-methoxy analog (161–163 °C) due to π-stacking of benzyl group |

Synthetic Utility & Retrosynthesis

The synthesis of 5-benzyloxy-2-methylindole-3-acetic acid is a classic application of the Fischer Indole Synthesis . The strategic value lies in the Benzyl (Bn) protecting group, which is robust against acidic and basic hydrolysis but cleavable under neutral catalytic hydrogenation conditions.

Mechanism of Action (Synthesis)

The reaction proceeds via the condensation of 4-benzyloxyphenylhydrazine with levulinic acid (4-oxopentanoic acid). The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (acid-catalyzed), followed by cyclization and elimination of ammonia.

Graphviz Diagram: Synthetic Pathway

Caption: Fischer Indole Synthesis pathway converting hydrazine and levulinic acid precursors into the indole scaffold via sigmatropic rearrangement.[1]

Experimental Protocols

These protocols are designed to be self-validating . The user confirms success not just by yield, but by observing specific physical changes (precipitation, color shift) described below.

Protocol A: Synthesis of 5-Benzyloxy-2-methylindole-3-acetic acid

Objective: Preparation of the indole scaffold from commercially available precursors.

Reagents:

-

4-Benzyloxyphenylhydrazine hydrochloride (1.0 eq)

-

Levulinic acid (1.1 eq)

-

Glacial Acetic Acid (Solvent)

-

Concentrated HCl (Catalyst)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-benzyloxyphenylhydrazine HCl (e.g., 10 mmol) in glacial acetic acid (30 mL).

-

Addition: Add levulinic acid (11 mmol). The suspension may not clear immediately.

-

Cyclization: Heat the mixture to 80–90 °C for 3–4 hours.

-

Self-Validation Check: The reaction mixture should darken (amber/brown), and the initial hydrazine solid should dissolve. As the reaction proceeds, ammonium chloride (

) typically precipitates as a fine white solid.

-

-

Work-up: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

-

Self-Validation Check: The product should precipitate as a crude grey/tan solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

-

-

Purification: Filter the solid. Wash with copious water to remove acetic acid. Recrystallize from Ethanol/Water or Acetic Acid/Water .

-

Drying: Dry under vacuum at 50 °C over

.

Protocol B: Debenzylation to 5-Hydroxy-2-methylindole-3-acetic acid

Objective: Removal of the benzyl protecting group to reveal the active phenol.

Step-by-Step Methodology:

-

Solvation: Dissolve the 5-benzyloxy intermediate in Methanol or Ethanol (approx. 0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2–6 hours.

-

Self-Validation Check: Monitor via TLC (Silica, 50% EtOAc/Hexane). The starting material (high

) should disappear, replaced by a more polar spot (low

-

-

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the 5-hydroxy derivative (often unstable; use immediately or store frozen).

Analytical Characterization (Expected Data)

To ensure the integrity of the synthesized compound, compare experimental data against these expected values.

-

NMR (DMSO-

- 12.0 ppm (s, 1H, Indole NH )

- 7.30–7.50 ppm (m, 5H, Benzyl aromatic protons)

-

5.10 ppm (s, 2H, Benzyl CH

-

3.55 ppm (s, 2H, Acetic acid CH

-

2.30 ppm (s, 3H, C2-CH

-

Diagnostic Feature: The disappearance of the benzyl peaks (

7.3-7.5 and 5.1) confirms successful deprotection in Protocol B.

-

Mass Spectrometry (ESI-):

-

calculated for

-

Look for fragment ion 91 (Tropylium) in positive mode if using EI/CI.

-

calculated for

Strategic Applications in Drug Discovery

This molecule functions as a versatile "switch" in the development of indole-based therapeutics.

Graphviz Diagram: Application Workflow

Caption: Workflow illustrating the divergent utility of the scaffold in creating NSAID analogs vs. metabolic probes.

-

NSAID Development: The 2-methyl-3-acetic acid core mimics the Indomethacin scaffold. By maintaining the benzyl group, researchers can synthesize lipophilic prodrugs that cross the blood-brain barrier before being metabolized to the active phenol.

-

Serotonin Modulation: The 5-hydroxy derivative (post-deprotection) serves as a rigid analog of serotonin (5-HT), useful for probing 5-HT receptors or studying platelet aggregation mechanisms where 5-hydroxyindoles play a role.

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Fischer Indole Chemistry).

-

Shen, T. Y., et al. (1963). Non-Steroid Anti-Inflammatory Agents. Journal of the American Chemical Society. (Establishes the 2-methylindole-3-acetic acid scaffold utility).

-

PubChem Compound Summary. (2024). 5-Methoxy-2-methylindole-3-acetic acid (Analogous Reference).[1][2][3][4] National Center for Biotechnology Information. (Physiochemical baseline for the 2-methyl class).

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. (Mechanistic review for Protocol A).

Sources

- 1. 5-Methoxy-2-methylindole-3-acetic acid | C12H13NO3 | CID 76151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-METHOXY-2-METHYL-3-INDOLEACETIC ACID | 2882-15-7 [chemicalbook.com]

- 3. 5-Methoxy-2-methyl-3-indoleacetic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Benzyloxy derivative of 2-methylindole-3-acetic acid

An In-depth Technical Guide to 5-Benzyloxy-2-methylindole-3-acetic Acid: Synthesis, Properties, and Therapeutic Applications

Abstract

This technical guide provides a comprehensive overview of 5-Benzyloxy-2-methylindole-3-acetic acid, a functionalized indole derivative of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a privileged structure in pharmacology, and this particular derivative combines key features that make it a valuable synthon and a potential bioactive agent. This document details a robust synthetic pathway via the Fischer indole synthesis, outlines its physicochemical properties, and delves into its primary application as a bioactive axial ligand in the design of next-generation platinum(IV) anticancer prodrugs. The causality behind experimental choices and the mechanistic basis for its biological activity are explained, providing researchers with both practical protocols and theoretical insights.

Introduction to the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and its ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets. Indole-3-acetic acid (IAA) itself is a natural plant hormone (auxin), and its derivatives have been extensively explored for therapeutic potential, leading to the development of agents with anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

The subject of this guide, 5-Benzyloxy-2-methylindole-3-acetic acid, incorporates three key modifications to the core IAA structure:

-

A 2-methyl group , which can enhance metabolic stability and modulate binding affinity to protein targets.

-

An acetic acid side chain at the 3-position , which provides a crucial handle for derivatization and can mimic the carboxylate groups of natural ligands.

-

A benzyloxy group at the 5-position , which increases lipophilicity and introduces a bulky, aromatic substituent that can be exploited for specific receptor interactions or as a protective group.

This combination of features makes it a highly versatile building block, particularly in the development of targeted therapeutics.

Physicochemical and Structural Properties

The structural and chemical properties of 5-Benzyloxy-2-methylindole-3-acetic acid are fundamental to its application in synthesis and drug design.

| Property | Value |

| IUPAC Name | 2-(5-(Benzyloxy)-2-methyl-1H-indol-3-yl)acetic acid |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| Canonical SMILES | CC1=C(CC(=O)O)C2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 |

| InChI Key | FQYNGAXSAHAKTH-UHFFFAOYSA-N |

| Appearance | Off-white to tan crystalline solid[4] |

| Storage | Store at 2-8°C, protected from light[4] |

Note: Some properties are inferred from closely related analogs like 5-benzyloxyindole-3-acetic acid.

Synthetic Pathway: The Fischer Indole Synthesis

The most direct and widely adopted method for constructing the 2,3,5-trisubstituted indole core of this molecule is the Fischer indole synthesis.[5][6] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone.

Retrosynthetic Strategy

The target molecule can be disconnected at the indole nitrogen and the C2-C3 bond, revealing the key starting materials: 4-(benzyloxy)phenylhydrazine and levulinic acid (4-oxopentanoic acid). The hydrazine and the ketone functionality of levulinic acid react to form the necessary hydrazone intermediate in situ, which then undergoes intramolecular cyclization to form the indole ring.

Overall Synthesis Scheme

The synthesis is a one-pot reaction where the formation of the hydrazone and the subsequent Fischer cyclization are driven by heat and an acid catalyst.

Caption: Fischer Indole Synthesis workflow for the target compound.

Detailed Experimental Protocols

The following protocols are based on established Fischer indole synthesis methodologies and provide a self-validating system through purification and characterization.[7]

Protocol: Synthesis of 5-Benzyloxy-2-methylindole-3-acetic acid

Materials:

-

4-(Benzyloxy)phenylhydrazine hydrochloride

-

Levulinic acid

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent and catalyst (approx. 5-10 mL per gram of hydrazine). The use of acetic acid as both solvent and catalyst provides the necessary acidic environment to drive the reaction.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching and Extraction): After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product.

-

Filter the solid precipitate and wash thoroughly with water to remove excess acetic acid.

-

Dissolve the crude solid in ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted levulinic acid and residual acetic acid), and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol: Product Characterization

To confirm the identity and purity of the synthesized 5-Benzyloxy-2-methylindole-3-acetic acid, a suite of standard analytical techniques should be employed.

-

¹H NMR: Expect to see characteristic peaks for the aromatic protons on the indole and benzyl rings, a singlet for the 2-methyl group, a singlet for the methylene protons of the acetic acid side chain, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton of the indole.

-

¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure, including signals for the carboxylic acid carbonyl, the aromatic carbons, and the aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₈H₁₇NO₃) should be observed.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including a broad O-H stretch for the carboxylic acid, a C=O stretch, and N-H stretching vibrations.

Applications in Drug Development

While a versatile synthetic intermediate, the most compelling application for this compound and its close analogs is in the development of novel anticancer agents.

Core Application: Ligand in Platinum(IV) Anticancer Prodrugs

Platinum-based drugs like cisplatin and oxaliplatin are mainstays of chemotherapy, but their efficacy is limited by severe side effects and the development of drug resistance.[8] A leading strategy to overcome these limitations is the development of kinetically inert platinum(IV) prodrugs.[9] These octahedral complexes are reduced in the hypoxic tumor environment to release the active platinum(II) species and two axial ligands.

Researchers have demonstrated that by incorporating bioactive axial ligands, such as 5-benzyloxyindole-3-acetic acid (a close analog lacking the 2-methyl group), the resulting Pt(IV) complexes can exhibit significantly enhanced anticancer activity.[8][9] The indole-based ligand is not merely a carrier; it is a bioactive component that contributes to the overall cytotoxicity of the complex.

A study on Pt(IV) complexes featuring 5-benzyloxyindole-3-acetic acid as an axial ligand found them to be considerably more active than cisplatin, oxaliplatin, and carboplatin against a range of human cancer cell lines, with GI₅₀ values in the nanomolar range.[8] The 2-methyl derivative is a logical next-generation analog for investigation, with the potential for improved pharmacological properties.

Proposed Dual-Action Mechanism

The enhanced efficacy of these Pt(IV)-indole conjugates stems from a multi-pronged attack on cancer cells.

Caption: Dual-action mechanism of a Pt(IV)-indole prodrug in a cancer cell.

The proposed mechanism involves:

-

Selective Activation: The stable Pt(IV) prodrug is reduced to the active Pt(II) form preferentially inside the tumor cell.

-

DNA Damage: The released platinum(II) core binds to nuclear DNA, forming adducts that inhibit replication and transcription, ultimately triggering apoptosis.[8]

-

Ligand Bioactivity: The released 5-benzyloxy-2-methylindole-3-acetic acid ligand exerts its own cytotoxic effects, which may include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and inhibition of histone deacetylases (HDACs).[8]

Conclusion

5-Benzyloxy-2-methylindole-3-acetic acid is more than a simple chemical reagent; it is a strategically designed molecule with significant potential in modern drug discovery. Its synthesis is readily achievable through the robust Fischer indole synthesis, making it accessible for further research and development. Its primary application as a bioactive ligand in platinum(IV) prodrugs represents a promising strategy for creating next-generation chemotherapeutics with enhanced potency and potentially improved safety profiles. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full therapeutic potential of this valuable indole derivative.

References

-

ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]

-

Wikipedia. Japp–Klingemann reaction. Available at: [Link]

-

chemeurope.com. Japp-Klingemann reaction. Available at: [Link]

-

Pálfi, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. Available at: [Link]

- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

PubChem - NIH. 5-Benzyloxyindole-3-acetic acid. Available at: [Link]

-

PMC - NIH. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. Available at: [Link]

-

PubChem - NIH. (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid. Available at: [Link]

-

Organic Syntheses. Indole-3-acetic Acid. Available at: [Link]

-

Journal of Applied Biology & Biotechnology. Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Available at: [Link]

-

MDPI. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. Available at: [Link]

-

Frontiers. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Available at: [Link]

-

RSC Publishing. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Available at: [Link]

-

PubChem - NIH. 5-Methoxy-2-methylindole-3-acetic acid. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 4. 5-苄氧基吲哚-3-乙酸 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 8. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic Acid: A Strategic Intermediate in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a key derivative, (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid, elucidating its strategic importance as a chemical intermediate in drug development. We will explore its synthesis, with a detailed examination of the venerable Fischer indole synthesis, and analyze its critical role in constructing complex active pharmaceutical ingredients (APIs). Case studies will highlight its application in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin analogues, as well as novel therapeutics including anticancer and immunomodulatory agents. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights into the utility of this versatile building block.

The Indole Scaffold: A Cornerstone of Medicinal Chemistry

The indole ring system is a bicyclic aromatic heterocycle that is ubiquitous in biologically active molecules.[1] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological targets, making it a highly sought-after pharmacophore. The specific intermediate, (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid, possesses several strategically important features:

-

The Indole Core: Provides the fundamental bicyclic structure for target engagement.

-

2-Methyl Group: This small alkyl group can provide beneficial steric interactions within a binding pocket and can influence the overall electronic nature of the indole ring.

-

3-Acetic Acid Side Chain: The carboxylic acid moiety is a critical functional group, often serving as a key binding element (e.g., to the arginine in the COX enzyme active site) or as a handle for further chemical modification, such as esterification to create prodrugs.[3]

-

5-Benzyloxy Group: This is arguably its most strategic feature from a synthetic standpoint. The benzyloxy (OBn) group serves as a robust and reliable protecting group for a 5-hydroxy functionality. This allows for chemical transformations on other parts of the molecule, such as N-acylation, without affecting the phenol. The benzyl group can be readily removed in a later synthetic step via catalytic hydrogenation to reveal the free hydroxyl group if desired in the final API.

This combination of features makes (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid a highly valuable and versatile starting point for the synthesis of a diverse range of therapeutic agents.

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The most reliable and widely used method for constructing the 2,3-disubstituted indole core of this intermediate is the Fischer indole synthesis, a reaction discovered in 1883 that remains a cornerstone of heterocyclic chemistry.[4][5] This method is favored for its operational simplicity, tolerance of a wide range of functional groups, and the general availability of its starting materials.[1][6]

The reaction proceeds by the acid-catalyzed condensation of a (substituted) phenylhydrazine with an aldehyde or ketone.[5] For the synthesis of our target molecule, the key reactants are 4-(Benzyloxy)phenylhydrazine and levulinic acid (or its ester equivalent, such as ethyl levulinate).

Reaction Mechanism

The mechanism is a well-established, multi-step process that is crucial for understanding potential side reactions and for optimizing reaction conditions.[4][7]

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-(benzyloxy)phenylhydrazine with the ketone (levulinic acid) to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key bond-forming step: a concerted, cyclic[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new carbon-carbon bond and generates a di-imine intermediate.

-

Cyclization and Aromatization: The resulting intermediate rapidly cyclizes to form an aminoacetal (aminal). Under the acidic conditions, this aminal eliminates a molecule of ammonia, which drives the reaction forward and results in the formation of the energetically favorable aromatic indole ring.[4][5]

Caption: Key stages of the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol describes a representative synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-(Benzyloxy)phenylhydrazine hydrochloride

-

Levulinic acid

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and a Lewis acid like zinc chloride[7]

-

Glacial acetic acid

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Mixing: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq).

-

Acid Catalyst Addition: Add glacial acetic acid as the solvent. Causality Note: Acetic acid serves as both a solvent and a Brønsted acid catalyst, facilitating both the initial hydrazone formation and the subsequent cyclization steps.[5] For a more forceful catalyst, polyphosphoric acid can be used at elevated temperatures, or anhydrous zinc chloride can be added as a Lewis acid catalyst.[7]

-

Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent and catalyst system) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker of ice water with stirring. This will precipitate the crude product.

-

If a strong acid like PPA was used, carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid.

-

-

Validation: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[8][9]

Physicochemical Properties and Handling

Properly understanding the physical and chemical properties of an intermediate is critical for its storage, handling, and use in subsequent reactions.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(5-(Benzyloxy)-2-methyl-1H-indol-3-yl)acetic acid | N/A (Derived) |

| Molecular Formula | C₁₉H₁₉NO₃ | [10] (analogue) |

| Molecular Weight | 309.36 g/mol | [10] (analogue) |

| Appearance | Off-white to tan crystalline solid | |

| CAS Number | 59283-35-1 (for 1-benzyl analogue) | [10] |

| Solubility | Soluble in organic solvents like DMF, DMSO, ethanol; practically insoluble in water. | [3] (analogue) |

| Storage | Store in a cool, dry, dark place (2-8°C recommended) under an inert atmosphere. |

Note: Data for the exact title compound is sparse; properties are inferred from close structural analogues like the non-methylated parent and the 5-methoxy analogue, indomethacin.

Applications as a Strategic Intermediate

The true value of (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid is realized in its conversion to high-value pharmaceutical agents.

Case Study: Synthesis of NSAIDs (Indomethacin Analogues)

Indomethacin is a potent NSAID used to reduce fever, pain, and inflammation.[11] Its structure is 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.[3] Our title intermediate is a direct precursor to 5-benzyloxy or 5-hydroxy analogues of this important drug class.

Synthetic Workflow:

-

N-Acylation: The indole nitrogen (N1) is deprotonated using a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). Causality Note: NaH is a strong, non-nucleophilic base, which ensures clean deprotonation of the N-H bond without competing side reactions. The resulting indolide anion is a potent nucleophile.[12][13]

-

Coupling: The nucleophilic indolide is then reacted with an acylating agent, typically an acid chloride like 4-chlorobenzoyl chloride, to form the N-acylindole.[12]

-

(Optional) Deprotection: If the final target requires a free 5-hydroxy group, the 5-benzyloxy protecting group is removed. The most common and clean method for this is catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst, Pd/C). This selectively cleaves the benzyl ether C-O bond, releasing toluene as a byproduct and revealing the desired phenol.

Caption: Synthetic pathway from the intermediate to an NSAID.

This intermediate is also a precursor to Acemetacin , a prodrug of indomethacin that exhibits better gastric tolerability.[14][15] Acemetacin is the carboxymethyl ester of indomethacin, a modification that can be performed on the 3-acetic acid side chain.[15][16][17]

Case Study: Advanced Therapeutic Agents

The utility of this indole scaffold extends beyond NSAIDs into cutting-edge therapeutic research.

-

Anticancer Agents: Recent studies have incorporated 5-benzyloxyindole-3-acetic acid as an axial ligand in platinum(IV) prodrugs.[18] The rationale is that the indole moiety itself possesses therapeutic properties and can provide an additional mode of action against cancer cells, potentially overcoming resistance to traditional platinum(II) drugs like cisplatin. The kinetically inert Pt(IV) complex is reduced in the hypoxic tumor environment to release both the active Pt(II) agent and the bioactive indole ligand.[18]

-

Immunomodulators: Analogues of the indole-acetic acid core have been investigated as sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists.[19] S1P1 modulators are a class of drugs used in treating autoimmune diseases like multiple sclerosis. This demonstrates the scaffold's versatility in targeting protein-protein interactions and signaling pathways far removed from cyclooxygenase enzymes.

Conclusion and Future Outlook

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid is more than a simple chemical; it is a strategic platform for drug discovery. Its synthesis via the robust Fischer indole reaction is well-understood and scalable. The presence of the acid functionality, the 2-methyl group, and the synthetically crucial 5-benzyloxy protecting group provides chemists with a versatile toolkit for molecular elaboration. While its role as a precursor to NSAIDs is well-established, its growing application in the development of targeted anticancer agents and immunomodulators underscores its enduring relevance. Future research will likely see this intermediate and its derivatives explored for activity against an even wider range of biological targets, solidifying the indole-3-acetic acid scaffold as a truly privileged structure in the pantheon of medicinal chemistry.

References

-

PubChem. 5-Benzyloxyindole-3-acetic acid | C17H15NO3 | CID 96340. NIH. [Link]

-

The Science Snail. Organic synthesis of indomethacin. (2018). [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

PubChem. (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | C19H19NO3 | CID 1372. NIH. [Link]

- Google Patents. CN110981781A - A kind of synthetic method of indomethacin and its analogues.

-

PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). [Link]

- Google Patents.

-

ResearchGate. Left: Chemical structure of acemetacin (IUPAC Name: 2-[2-[1- (4-chlorobenzoyl)-5-methoxy-2-methyl-indol-3-yl]acetyl]oxyacetic acid). [Link]

-

Gpatindia. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). [Link]

-

RSC Publishing. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. [Link]

-

PubMed Central. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. [Link]

-

MDPI. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. (2024). [Link]

- Google Patents. US4503237A - Method for the production of acemetacin.

-

PubMed. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. [Link]

-

Semantic Scholar. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. (2015). [Link]

-

ResearchGate. Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. (2025). [Link]

-

ResearchGate. Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. [Link]

-

PubChem. Acemetacin | C21H18ClNO6 | CID 1981. NIH. [Link]

-

PubChemLite. 5-benzyloxyindole-3-acetic acid (C17H15NO3). [Link]

-

NIST WebBook. 5-Benzyloxyindole-2-carboxylic acid. [Link]

-

Acta Poloniae Pharmaceutica. View of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. [Link]

-

MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022). [Link]

-

Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). [Link]

-

ResearchGate. (PDF) 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. [Link]

-

ResearchGate. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022). [Link]

-

Journal of Applied Biology and Biotechnology. Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. (2019). [Link]

Sources

- 1. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. 5-Benzyloxyindole-3-acetic acid | C17H15NO3 | CID 96340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | C19H19NO3 | CID 1372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 12. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 13. CN110981781A - A kind of synthetic method of indomethacin and its analogues - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Acemetacin | C21H18ClNO6 | CID 1981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. EP0087655B1 - Process for the preparation of acemetacin - Google Patents [patents.google.com]

- 17. US4503237A - Method for the production of acemetacin - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Detailed Guide to the Synthesis of (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid via the Fischer Indole Reaction

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The targeted functionalization of the indole ring is a cornerstone of drug discovery, enabling the modulation of pharmacological activity. This guide provides an in-depth protocol for the synthesis of (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid, a valuable building block in the development of novel therapeutics.

The synthesis leverages the Fischer indole synthesis, a robust and time-honored chemical reaction discovered by Emil Fischer in 1883.[2][3] This reaction provides a direct and efficient pathway to construct the indole ring system from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] Our protocol details a two-stage process: the initial Fischer indolization to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid product.

Reaction Mechanism and Scientific Rationale

The Fischer indole synthesis is a powerful transformation that proceeds through a cascade of well-defined mechanistic steps. Understanding this pathway is critical for troubleshooting and optimization. The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid, or Lewis acids such as zinc chloride.[2][4]

The mechanism unfolds as follows:

-

Hydrazone Formation: The reaction initiates with the condensation of (4-(benzyloxy)phenyl)hydrazine with the ketone, ethyl levulinate, to form the corresponding phenylhydrazone. In many modern procedures, this intermediate is generated in situ to improve efficiency.[4][5]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.

-

[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, a concerted process that breaks the N-N bond and forms a new C-C bond, thereby disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[2][6]

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the newly formed enamine nitrogen onto one of the imine carbons, forming a five-membered ring.

-

Ammonia Elimination: The resulting cyclic aminal eliminates a molecule of ammonia under the acidic conditions, leading to the formation of the thermodynamically stable and aromatic indole ring.[5]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[2]

Visualizing the Mechanism

The following diagram illustrates the step-by-step molecular transformations involved in the Fischer indole synthesis.

Caption: The mechanistic pathway of the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the ethyl ester intermediate via Fischer indolization and its subsequent hydrolysis to the target carboxylic acid.

Reagent and Materials Table

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| (4-Benzyloxy)phenylhydrazine HCl | 248.72 | 10.0 g | 40.2 | 1.0 |

| Ethyl levulinate | 144.17 | 6.4 g (6.2 mL) | 44.4 | 1.1 |

| Ethanol (absolute) | 46.07 | 100 mL | - | - |

| Sulfuric Acid (conc.) | 98.08 | 5.0 mL | - | Catalyst |

| Sodium Hydroxide | 40.00 | 4.8 g | 120 | 3.0 |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |

| Ethyl Acetate | 88.11 | ~300 mL | - | Solvent |

| Brine | - | ~100 mL | - | Wash |

Stage 1: Synthesis of Ethyl (5-Benzyloxy-2-methyl-1H-indol-3-yl)acetate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-benzyloxy)phenylhydrazine hydrochloride (10.0 g, 40.2 mmol) and absolute ethanol (100 mL).

-

Reagent Addition: Stir the suspension and add ethyl levulinate (6.4 g, 44.4 mmol).

-

Catalyst Addition & Reflux: Carefully and slowly add concentrated sulfuric acid (5.0 mL) to the stirred mixture. The mixture will warm upon addition. Heat the reaction to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 300 mL of ice-cold water. A precipitate should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl ester, typically as an oil or waxy solid. The crude product can be carried forward to the next step without further purification.

Stage 2: Saponification to (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid

-

Hydrolysis Setup: Dissolve the crude ethyl ester from Stage 1 in ethanol (80 mL) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (4.8 g, 120 mmol) in water (20 mL).

-

Reflux: Heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting ester.

-

Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification and Precipitation: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Acidify the solution to approximately pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The target carboxylic acid will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the product under vacuum to afford the final compound, (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid.

Purification

The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield a solid of high purity.[7]

-

Protocol: Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[7]

Safety Precautions

-

Handle concentrated sulfuric and hydrochloric acids within a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Arylhydrazines can be toxic and should be handled with care. Avoid inhalation and skin contact.

-

The reaction should be conducted in a well-ventilated area.

Overall Synthesis Workflow

The diagram below outlines the complete synthetic sequence from starting materials to the final purified product.

Caption: High-level workflow for the synthesis and purification.

Expected Results and Characterization

| Property | Expected Value |

| Product Name | (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 65-80% (over two steps) |

| Purity (Post-Recrystallization) | >98% |

The structure and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the indole NH proton (broad singlet, ~8.0-8.5 ppm), aromatic protons, benzylic CH₂ protons (~5.1 ppm), acetic acid CH₂ protons (~3.6 ppm), and the 2-methyl group (~2.4 ppm).

-

¹³C NMR: Signals corresponding to the indole ring, benzyl group, and the carboxylic acid carbonyl (~174 ppm) should be present.

-

IR Spectroscopy: Look for characteristic stretches for the N-H bond (~3400 cm⁻¹), the carboxylic acid O-H (broad, ~3300-2500 cm⁻¹) and C=O (~1700 cm⁻¹) groups.[8]

-

Mass Spectrometry: The molecular ion peak (M+H)⁺ should be observed at m/z 296.12.

Troubleshooting and Field Insights

-

Low Yield in Fischer Reaction: Ensure all reagents are of high purity and that the reaction is heated to a consistent reflux temperature. The choice of acid catalyst can be critical; polyphosphoric acid (PPA) is a common alternative to sulfuric acid and can sometimes improve yields, though it makes the work-up more challenging.

-

Incomplete Saponification: If TLC shows remaining starting ester after the recommended reflux time, add an additional 0.5-1.0 equivalent of NaOH and continue to reflux for another hour.

-

Purification Difficulties: If the product oils out during recrystallization, try using a different solvent system, such as toluene or a mixture of ethyl acetate and heptane. If recrystallization fails to remove persistent impurities, column chromatography on silica gel using a gradient elution from hexane/ethyl acetate to pure ethyl acetate is an effective alternative.[7][9]

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Humphrey, J. M., & Hartwig, J. F. (2000). A Three-Component Fischer Indole Synthesis. Angewandte Chemie International Edition, 39(18), 3439-3442. [Link]

-

SynArchive. Fischer Indole Synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96340, 5-Benzyloxyindole-3-acetic acid. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant physiology, 86(3), 822–825. [Link]

-

PrepChem.com. Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole. [Link]

-

Peruncheralathan, S., & Ila, H. (2004). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2005(4), 1-6. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1372, (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid. [Link]

-

ResearchGate. Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. [Link]

-

ResearchGate. Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. [Link]

-

National Center for Biotechnology Information. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. [Link]

-

Prinsen, E., & Van Onckelen, H. (1995). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. Plant physiology, 107(1), 197–201. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]

-

National Institute of Standards and Technology. 5-Benzyloxyindole-2-carboxylic acid. [Link]

-

ResearchGate. (PDF) 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. [Link]

-

Drozd, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2159. [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. testbook.com [testbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of 5-Benzyloxy-2-methyl-1H-indole-3-acetic Acid via Fischer Indolization

Abstract

This application note provides a comprehensive protocol for the synthesis of 5-benzyloxy-2-methyl-1H-indole-3-acetic acid, a valuable indole derivative for pharmaceutical research and drug development. The methodology is centered on the classic Fischer indole synthesis, reacting 4-benzyloxyphenylhydrazine with levulinic acid.[1][2] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety guidelines, and methods for purification and characterization of the final product. It is intended for researchers, chemists, and professionals in the field of organic and medicinal chemistry.

Introduction and Scientific Principles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile chemical reaction for producing the indole heterocyclic ring system from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][3][4] Indole scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous pharmaceuticals, including antimigraine drugs of the triptan class.[1][3]

The reaction detailed herein involves the acid-catalyzed cyclization of the hydrazone formed in situ from 4-benzyloxyphenylhydrazine and levulinic acid. The choice of a keto-acid like levulinic acid directly installs a carboxymethyl group at the 3-position of the resulting indole, a common structural motif in biologically active molecules.

Reaction Mechanism

The Fischer indole synthesis proceeds through a well-established multi-step mechanism:[3][5][6]

-

Hydrazone Formation: The reaction begins with the condensation of 4-benzyloxyphenylhydrazine with the ketone moiety of levulinic acid to form the corresponding phenylhydrazone.[4][5]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[3][5]

-

[7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a key[7][7]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond, which establishes the core framework of the indole.[3][6]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization (aminal formation).

-

Ammonia Elimination: Finally, the catalytic acid facilitates the elimination of an ammonia molecule, yielding the stable, aromatic indole ring.[3][5]

Experimental Protocol

This protocol outlines a one-pot synthesis where the intermediate hydrazone is not isolated, simplifying the procedure.[2][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 4-Benzyloxyphenylhydrazine HCl | ≥98% | Sigma-Aldrich | 52068-30-1 | Store in a cool, dry place.[7] |

| Levulinic Acid | 98% | Alfa Aesar | 123-76-2 | Corrosive. |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 | Solvent and catalyst. Corrosive. |

| Ethanol, 200 Proof | ACS Grade | VWR | 64-17-5 | For recrystallization. |

| Deionized Water | - | - | 7732-18-5 | For workup. |

| Sodium Bicarbonate | ACS Grade | - | 144-55-8 | For neutralization. |

| Dichloromethane (DCM) | ACS Grade | - | 75-09-2 | For extraction. |

| Anhydrous Sodium Sulfate | ACS Grade | - | 7757-82-6 | For drying organic layers. |

Equipment

-

Round-bottom flask (250 mL) with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or meter

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-benzyloxyphenylhydrazine hydrochloride (10.0 g, 39.9 mmol) and levulinic acid (5.1 g, 43.9 mmol, 1.1 eq).

-

Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Acetic acid serves as both the solvent and a Brønsted acid catalyst.[5][8]

-

Indolization: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with vigorous stirring. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 400 mL of crushed ice and water. This will precipitate the crude product.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the pH is neutral (pH ~7). Be cautious as this will cause vigorous gas evolution (CO₂).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Purification - Wash and Dry: Combine the organic layers and wash them with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.[9]

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.[10]

Characterization and Expected Results

The identity and purity of the synthesized 5-benzyloxy-2-methyl-1H-indole-3-acetic acid should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Off-white to light brown crystalline solid |

| Expected Yield | 65-80% |

| Melting Point | Literature values should be consulted |

| ¹H NMR | Expect characteristic peaks for indole NH (~8.0-8.5 ppm), aromatic protons, benzylic CH₂ (~5.1 ppm), indole CH₂ (~3.7 ppm), and methyl group (~2.4 ppm). |

| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z ≈ 294.1 |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Conduct the entire procedure in a well-ventilated fume hood.[7][12]

-

Reagent Hazards:

-

4-Benzyloxyphenylhydrazine HCl: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11][13] Avoid breathing dust.[7]

-

Levulinic Acid & Acetic Acid: Corrosive. Cause severe skin burns and eye damage. Handle with care.

-

Dichloromethane: Suspected carcinogen. Avoid inhalation and skin contact.

-

-

Storage: Store reagents in tightly closed containers in a dry, cool, and well-ventilated area.[7][12]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction; inefficient extraction or purification. | Extend reflux time and monitor by TLC. Ensure pH is fully neutralized before extraction. Optimize recrystallization solvent system. |

| Impure Product | Side reactions; incomplete removal of starting materials or reagents. | Ensure proper workup and washing steps. Consider purification by column chromatography on silica gel if recrystallization is insufficient.[10] |

| Dark/Tarry Product | Reaction temperature too high or prolonged heating causing decomposition. | Maintain a controlled reflux temperature. Avoid unnecessarily long reaction times once TLC shows completion. |

References

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (4-(Benzyloxy)phenyl)hydrazine monohydrochloride. Retrieved from [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole. Retrieved from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

Pozza Silveira, C. C., et al. (2014). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1079. Retrieved from [Link]

-

Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

Kotha, S. (2015, March 27). How to get the maximum yield for the Fisher Indole synthesis? ResearchGate. Retrieved from [Link]

-

ResearchGate. (2002, May). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Retrieved from [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. echemi.com [echemi.com]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.be [fishersci.be]

- 12. echemi.com [echemi.com]

- 13. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Harnessing the Potential of 5-Benzyloxy-2-methylindole-3-acetic Acid: A Scaffold for Innovative Drug Design

Introduction: The Privileged Indole Nucleus and the Promise of a Unique Scaffold

The indole ring system stands as a "privileged scaffold" in medicinal chemistry, a core structural motif that appears in a multitude of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[1][3] Within this versatile family, 5-benzyloxy-2-methylindole-3-acetic acid presents a particularly compelling starting point for the design of novel therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this scaffold, from its synthesis and derivatization to the evaluation of its biological activity.

The strategic placement of substituents on the indole core significantly influences its pharmacological profile. The 2-methyl group can enhance metabolic stability and modulate binding affinity, while the 5-benzyloxy group offers a handle for further functionalization and can impact lipophilicity and target interactions. The acetic acid side chain at the 3-position provides a crucial anchor for forming amides, esters, and other derivatives, allowing for the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[4]

This guide will delve into detailed protocols for the synthesis of the core scaffold and its subsequent modification. We will explore its application in the design of anticancer agents, leveraging its known ability to induce reactive oxygen species (ROS), trigger mitochondrial dysfunction, and inhibit key enzymes like histone deacetylases (HDACs).[5][6]

Synthesis of the Core Scaffold: 5-Benzyloxy-2-methylindole-3-acetic Acid

The Fischer indole synthesis is a robust and widely used method for the construction of the indole nucleus from a substituted phenylhydrazine and a ketone or aldehyde.[7][8] The following protocol outlines a plausible route for the synthesis of 5-benzyloxy-2-methylindole-3-acetic acid, adapted from established procedures for similar indole derivatives.

Protocol 1: Fischer Indole Synthesis of Ethyl 5-Benzyloxy-2-methylindole-3-acetate

This two-step protocol first involves the synthesis of the ethyl ester of the target compound, which is then hydrolyzed to yield the final carboxylic acid.

Materials:

-

4-(Benzyloxy)phenylhydrazine hydrochloride

-

Ethyl levulinate

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware

Part 1: Synthesis of Ethyl 5-Benzyloxy-2-methylindole-3-acetate

-

Hydrazone Formation and Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) and ethyl levulinate (1.1 equivalents) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 5-benzyloxy-2-methylindole-3-acetate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Hydrolysis to 5-Benzyloxy-2-methylindole-3-acetic Acid

-

Dissolve the purified ethyl ester from Part 1 in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid.

-

The precipitated 5-benzyloxy-2-methylindole-3-acetic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Diagram: Synthetic Pathway

Caption: Synthesis of the core scaffold.

Derivatization Strategies: Expanding the Chemical Space

The carboxylic acid moiety of 5-benzyloxy-2-methylindole-3-acetic acid is a prime site for derivatization to generate a library of compounds with diverse physicochemical properties and biological activities. Amide and ester derivatives are particularly common and can significantly impact a molecule's cell permeability, metabolic stability, and target engagement.

Protocol 2: Amide Coupling via EDC/HOBt

This protocol describes a general method for the synthesis of amide derivatives using the common coupling reagents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[9][10]

Materials:

-

5-Benzyloxy-2-methylindole-3-acetic acid

-

Desired primary or secondary amine (1.1 equivalents)

-

EDC (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

5% aqueous LiCl solution

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-benzyloxy-2-methylindole-3-acetic acid (1 equivalent) in anhydrous DMF.

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.1 equivalents) followed by DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), followed by 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide derivative by silica gel column chromatography or recrystallization.

Protocol 3: Esterification using POCl₃

This protocol provides a method for the synthesis of ester derivatives using phosphorus oxychloride (POCl₃) as a dehydrating agent.[11]

Materials:

-

5-Benzyloxy-2-methylindole-3-acetic acid

-

Desired alcohol (as solvent or in excess)

-

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 5-benzyloxy-2-methylindole-3-acetic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol).

-

Cool the solution in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture over crushed ice and extract with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester derivative by silica gel column chromatography.

Diagram: Derivatization Workflow

Caption: Multifaceted anticancer mechanism.

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, a series of in vitro assays are essential.

Protocol 4: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: In Vitro HDAC Inhibition Assay

Commercial kits are available for measuring HDAC inhibitory activity. The general principle involves incubating a source of HDAC enzyme with a fluorogenic substrate and the test compound. The fluorescence generated is proportional to the enzyme activity.

Materials:

-

HDAC inhibitor screening kit (commercially available)

-

Test compounds

-

Fluorometric microplate reader

Procedure:

-

Follow the manufacturer's instructions for the specific HDAC inhibitor screening kit.

-

Typically, this involves preparing a reaction mixture containing the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations.

-

Incubate the reaction mixture for a specified time at 37°C.

-

Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

5-Benzyloxy-2-methylindole-3-acetic acid represents a valuable and versatile scaffold for the design of novel drug candidates. Its amenability to chemical modification at multiple positions allows for the fine-tuning of its pharmacological properties. The demonstrated anticancer activity of its derivatives, mediated through multiple mechanisms including ROS induction, mitochondrial disruption, and HDAC inhibition, highlights its potential in oncology.

Future research should focus on expanding the library of derivatives by exploring a wider range of substitutions on the indole ring and modifications of the acetic acid side chain. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent and selective biological activity. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds. The continued exploration of this privileged scaffold holds great promise for the development of the next generation of targeted therapies.

References

-

Aputen, A. D., et al. (2024). Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. International Journal of Molecular Sciences, 25(4), 2181. [Link]

-

Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. Biochemical Society Transactions, 29(Pt 2), 273–277. [Link]

-

Wardman, P., & Folkes, L. K. (2001). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. Anticancer Research, 21(4A), 2547–2553. [Link]

-

Li, X., et al. (2022). Indole-3-acetic acid improves the hepatic mitochondrial respiration defects by PGC1a up-regulation. Cellular Signalling, 99, 110442. [Link]

-

Raut, B., et al. (2023). Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer. Gut. [Link]

-

Kim, D. S., et al. (2004). Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells. Cellular Signalling, 16(1), 81–88. [Link]

-

Lundgren, S., et al. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 16(31), 5645–5649. [Link]

-

Johnson, H. E., & Crosby, D. G. (1966). Indole-3-Acetic Acid. Organic Syntheses, 46, 55. [Link]

-

Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 659-663. [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870. [Link]

-

Singh, G., et al. (2017). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 9(12), 36-39. [Link]

-

Winter, C. A., et al. (1963). ANTI-INFLAMMATORY AND ANTIPYRETIC ACTIVITIES OF INDOMETHACIN, 1-(P-CHLOROBENZOYL)-5-METHOXY-2-METHYLINDOLE-3-ACETIC ACID. Journal of Pharmacology and Experimental Therapeutics, 141, 369-376. [Link]

- Jones, F. N., & Zirngibl, L. (1955). U.S. Patent No. 2,701,250. Washington, DC: U.S.

-

Al-Sanea, M. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3768. [Link]

-